3-methyl-N-(4-methylbenzyl)benzamide
Description
3-Methyl-N-(4-methylbenzyl)benzamide is a benzamide derivative characterized by a 3-methyl-substituted benzoyl group linked via an amide bond to a 4-methylbenzylamine moiety. The presence of methyl groups at the 3-position (benzamide) and 4-position (benzyl) likely influences its steric and electronic properties, affecting binding affinity and metabolic stability compared to simpler benzamides.
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
3-methyl-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C16H17NO/c1-12-6-8-14(9-7-12)11-17-16(18)15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3,(H,17,18) |
InChI Key |
SCCAOKKNJVDKPE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)C |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
The following table summarizes key structural and functional differences between 3-methyl-N-(4-methylbenzyl)benzamide and related compounds:
Key Structural and Functional Insights:
Substituent Effects on Target Binding :
- Methyl Groups : The 3-methyl and 4-methyl groups in the target compound may enhance lipophilicity and membrane permeability compared to unsubstituted benzamides. However, bulky substituents could hinder binding to flat protein pockets (e.g., tubulin’s colchicine site) .
- Sulfamoyl vs. Methyl : Sulfamoyl derivatives (e.g., ) exhibit stronger H-bonding with Arg63 in GK, critical for allosteric activation, whereas methyl groups may prioritize hydrophobic interactions .
Stereochemical Influence: Enantiomers of 4-amino-N-(α-methylbenzyl)benzamide (LY188544) demonstrate stereospecific anticonvulsant activity, with the S-isomer showing superior potency. This highlights the importance of chirality in benzamide derivatives .
Hybrid Scaffolds :
- Compounds like 4-methyl-N-[4-(2-oxochromen-3-yl)thiazol-2-yl]benzamide () integrate heterocyclic moieties (thiazole, coumarin), expanding target diversity beyond typical benzamide applications .
Antioxidant vs. Enzyme-Targeting Activity :
- Hydroxyl and methoxy groups in antioxidant benzamides () enhance radical scavenging via electron donation, contrasting with enzyme-targeting benzamides that rely on precise H-bonding or steric complementarity .
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